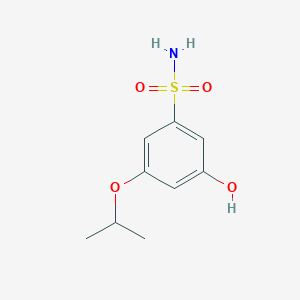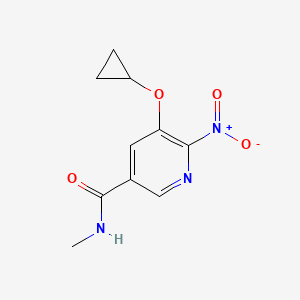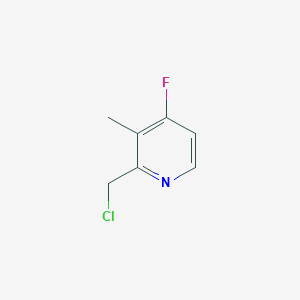
Ethyl 3-fluoro-2-methoxypyridine-6-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-fluoro-2-methoxypyridine-6-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a methoxy group at the 2-position, and an ethyl acetate group at the 6-position of the pyridine ring. The incorporation of fluorine and methoxy groups into the pyridine ring can significantly alter the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-2-methoxypyridine-6-acetate typically involves the introduction of the fluorine and methoxy groups into the pyridine ring through nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with sodium methoxide to introduce the methoxy group, followed by the reaction with ethyl bromoacetate to introduce the ethyl acetate group. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-fluoro-2-methoxypyridine-6-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The ethyl acetate group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium hydride, and various amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with different functional groups at the 3-position.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohols or aldehydes derived from the reduction of the ethyl acetate group.
科学的研究の応用
Ethyl 3-fluoro-2-methoxypyridine-6-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 3-fluoro-2-methoxypyridine-6-acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and ethyl acetate groups can influence its pharmacokinetic properties. The exact pathways involved in the compound’s mechanism of action are subject to ongoing research and may vary depending on the specific biological context .
類似化合物との比較
Ethyl 3-fluoro-2-methoxypyridine-6-acetate can be compared with other fluorinated pyridines such as:
2-Fluoro-6-methoxypyridine: Lacks the ethyl acetate group, which may result in different chemical and biological properties.
3-Fluoro-2-methoxypyridine: Lacks the ethyl acetate group and has the fluorine atom at a different position, leading to variations in reactivity and applications.
2,6-Difluoropyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties that are valuable for various applications.
特性
分子式 |
C10H12FNO3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
ethyl 2-(5-fluoro-6-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-9(13)6-7-4-5-8(11)10(12-7)14-2/h4-5H,3,6H2,1-2H3 |
InChIキー |
ZPSFVOSZGWQZLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)













